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Orelabrutinib Dosing & Administration FAQs

What is the standard dosing regimen for orelabrutinib? The standard dose used in clinical studies for
relapsed/refractory central nervous system lymphoma (rrCNSL) is 150 mg taken orally once per day [1]. It

is typically administered continuously in 3-week cycles as part of combination therapy.

How is orelabrutinib dose-adjusted for patients with thrombocytopenia? Dose adjustment is sometimes
necessary due to adverse events. One case report documented successful treatment of CNS post-transplant
lymphoproliferative disorder (PTLD) where the orelabrutinib dose was modified due to the patient's
thrombocytopenia (low platelet count) [2]. The specific adjusted dose was not stated, but this highlights that

clinicians may individualize dosing based on patient tolerance and blood counts.

What is the evidence for orelabrutinib's efficacy in central nervous system (CNS) diseases?
Orelabrutinib has shown promising efficacy in CNS lymphomas due to its ability to penetrate the blood-

brain barrier [2] [1]. The table below summarizes key efficacy data from recent studies:
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Overall
Complete
- . Response Key
Clinical Context Study Type Regimen Response T
Rate Finding
(CR) Rate
(ORR)
Relapsed/Refractory  Retrospective  Orelabrutinib + HD- 89.2% 51.4% Median
CNS Lymphoma Analysis MTX + (33/37) (29/37) Progression-
(rrCNSL) [1] (n=37) (Ifosfamide/Etoposide Free
or Temozolomide) Survival
(PFS): 7.0
months
CNS Post- Case Report Dose-adjusted N/A N/A Sustained
Transplant Orelabrutinib (after disease
Lymphoproliferative standard 50mg dose) stabilization
Disorder (PTLD) [2] and lesion

Experimental Protocols & Workflows

reduction on
MRI

For researchers, here are detailed methodologies from key studies on erelabrutinib combination regimens.

1. Ore-MIED Protocol for rrCNSL [1]

This protocol combines Orelabrutinib with High-Dose Methotrexate, Ifosfamide, Etoposide, and

Dexamethasone.

¢ Patient Population: Adults with relapsed or refractory CNS diffuse large B-cell ymphoma (DLBCL),
confirmed histologically.
¢ Treatment Regimen:

[¢]

[¢]

o

o

o

Orelabrutinib: 150 mg, orally, daily, continuously.
High-Dose Methotrexate: 3.5 g/m?, intravenous infusion, Day 1 of each 3-week cycle.
Ifosfamide: 1.0 g/m?, intravenous infusion, Days 2-4.

Etoposide: 100 mg/mz, intravenous infusion, Days 2-4.
Dexamethasone: 20 mg, intravenous or oral, Days 1-5.

e Treatment Duration: 3 to 6 cycles, with response assessment after each cycle.
¢ Assessment Methodology:
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o Radiological: Brain MRI with contrast performed every cycle.

o Cerebrospinal Fluid (CSF): Examination every three cycles.

o Systemic Disease: PET-CT scan for patients with secondary CNS lymphoma.

o Response Criteria: Use International Primary CNS Lymphoma Collaborative Group (IPCG)
criteria for CNS disease and Lugano criteria for systemic disease.

2. Ore-MTD Protocol for rrCNSL [1]

An alternative regimen using Orelabrutinib, High-Dose Methotrexate, Temozolomide, and Dexamethasone.

e Patient Population: Similar to Ore-MIED, used based on physician's assessment of prior therapy and
response.
e Treatment Regimen:
o Orelabrutinib: 150 mg, orally, daily, continuously.
o High-Dose Methotrexate: 3.5 g/m?, intravenous infusion, Day 1.
Temozolomide: 150 mg/m2, orally, Days 2-6.
Dexamethasone: 20 mg, intravenous or oral, Days 1-5.
¢ Treatment Duration & Assessment: Same as the Ore-MIED protocol.

o

o

Safety and Management Guidelines

Managing adverse drug events (ADESs) is crucial for maintaining treatment continuity [3].

¢ Bleeding: BTK inhibitors, including orelabrutinib, increase the risk of bleeding. Monitor for unusual
bruising or bleeding. Concomitant use with anticoagulants like warfarin may further increase this risk
[3].

¢ Hematological Toxicity: Monitor blood counts regularly for cytopenias (e.g., thrombocytopenia,
neutropenia). Dose interruption or adjustment may be necessary [2] [3].

¢ Drug-Drug Interactions: Orelabrutinib is primarily metabolized by cytochrome P450 3A (CYP3A).
Concomitant use with strong CYP3A inhibitors or inducers should be avoided or closely monitored [3].

e Cardiovascular Events: Be aware of potential cardiovascular toxicities, such as atrial fibrillation and
hypertension, which are class effects of BTK inhibitors [3].

Key Signaling Pathway & Experimental Workflow

The following diagrams illustrate the mechanism of orelabrutinib and a generalized experimental workflow

for clinical studies.
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Diagram: BTK Inhibition Signaling Pathway. Orelabrutinib inhibits Bruton's Tyrosine Kinase (BTK), a key
component in the B-Cell Receptor (BCR) signaling cascade. This inhibition blocks downstream activation of

pathways like NF-kB, thereby reducing the proliferation and survival of malignant B-cells [4] [3].
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Diagram: Clinical Study Workflow for rrCNSL. A generalized workflow for clinical studies investigating
orelabrutinib in relapsed/refractory Central Nervous System Lymphoma (rrCNSL), based on retrospective

study methodologies [1].

Key Takeaways for Professionals

¢ CNS Efficacy is Promising: Strong evidence supports orelabrutinib’'s use in CNS lymphomas due to
its good blood-brain barrier penetration [2] [1].
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e Combination is Key: The highest efficacy is observed when orelabrutinib is combined with other
agents like high-dose methotrexate, as seen in the Ore-MIED and Ore-MTD protocols [1].

¢ Vigilant Toxicity Management is Essential: Proactive monitoring and management of bleeding,
hematological toxicity, and drug interactions are critical for maintaining patients on therapy and
achieving optimal outcomes [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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